molecular formula C16H18N8O B15121803 3-[4-(4-methoxypyrimidin-2-yl)piperazin-1-yl]-6-(1H-pyrazol-1-yl)pyridazine

3-[4-(4-methoxypyrimidin-2-yl)piperazin-1-yl]-6-(1H-pyrazol-1-yl)pyridazine

Cat. No.: B15121803
M. Wt: 338.37 g/mol
InChI Key: DTAHNNFPGSQFGM-UHFFFAOYSA-N
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Description

3-[4-(4-methoxypyrimidin-2-yl)piperazin-1-yl]-6-(1H-pyrazol-1-yl)pyridazine is a complex organic compound that features a pyridazine core substituted with a methoxypyrimidinyl group, a piperazinyl group, and a pyrazolyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[4-(4-methoxypyrimidin-2-yl)piperazin-1-yl]-6-(1H-pyrazol-1-yl)pyridazine typically involves multi-step organic reactions. The starting materials often include pyridazine derivatives, which undergo substitution reactions with methoxypyrimidinyl and piperazinyl groups under controlled conditions. The reaction conditions may involve the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired product yield.

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for larger batches, ensuring the purity of the final product, and implementing cost-effective and environmentally friendly processes. Techniques such as continuous flow synthesis and automated reaction monitoring could be employed to enhance efficiency and consistency.

Chemical Reactions Analysis

Types of Reactions

3-[4-(4-methoxypyrimidin-2-yl)piperazin-1-yl]-6-(1H-pyrazol-1-yl)pyridazine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes the use of catalysts to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce new functional groups such as alkyl or aryl groups.

Scientific Research Applications

3-[4-(4-methoxypyrimidin-2-yl)piperazin-1-yl]-6-(1H-pyrazol-1-yl)pyridazine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, particularly those involving abnormal cell growth or microbial infections.

    Industry: It may be used in the development of new materials or as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 3-[4-(4-methoxypyrimidin-2-yl)piperazin-1-yl]-6-(1H-pyrazol-1-yl)pyridazine involves its interaction with specific molecular targets within biological systems. These targets could include enzymes, receptors, or nucleic acids, leading to the modulation of biochemical pathways. The exact pathways and molecular targets depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyridazine derivatives with different substituents, such as:

  • 3-[4-(4-chloropyrimidin-2-yl)piperazin-1-yl]-6-(1H-pyrazol-1-yl)pyridazine
  • 3-[4-(4-fluoropyrimidin-2-yl)piperazin-1-yl]-6-(1H-pyrazol-1-yl)pyridazine

Uniqueness

The uniqueness of 3-[4-(4-methoxypyrimidin-2-yl)piperazin-1-yl]-6-(1H-pyrazol-1-yl)pyridazine lies in its specific substituents, which confer distinct chemical and biological properties. The methoxypyrimidinyl group, in particular, may enhance its interaction with certain biological targets, making it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C16H18N8O

Molecular Weight

338.37 g/mol

IUPAC Name

3-[4-(4-methoxypyrimidin-2-yl)piperazin-1-yl]-6-pyrazol-1-ylpyridazine

InChI

InChI=1S/C16H18N8O/c1-25-15-5-7-17-16(19-15)23-11-9-22(10-12-23)13-3-4-14(21-20-13)24-8-2-6-18-24/h2-8H,9-12H2,1H3

InChI Key

DTAHNNFPGSQFGM-UHFFFAOYSA-N

Canonical SMILES

COC1=NC(=NC=C1)N2CCN(CC2)C3=NN=C(C=C3)N4C=CC=N4

Origin of Product

United States

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